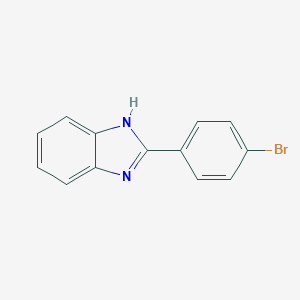

2-(4-Bromophenyl)benzimidazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-bromophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRWMGOSKROWAIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80301527 | |

| Record name | 2-(4-Bromophenyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2622-74-4 | |

| Record name | 2622-74-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Bromophenyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Bromophenyl Benzimidazole and Its Analogs

Classical Approaches to 2-Substituted Benzimidazole (B57391) Synthesis

Traditional methods for creating 2-substituted benzimidazoles are well-established and typically involve the cyclization of an o-phenylenediamine (B120857) precursor. afjbs.com These foundational techniques have been widely used and serve as the basis for many modern synthetic variations.

The most fundamental and widely employed method for synthesizing 2-substituted benzimidazoles is the condensation of o-phenylenediamines with various carbonyl-containing compounds. afjbs.comsemanticscholar.orgrsc.org This approach generally involves one of two main pathways:

Reaction with Carboxylic Acids: This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (such as esters, nitriles, or acid chlorides). mdpi.comscielo.br The reaction often requires harsh conditions, such as high temperatures and the presence of a strong acid like polyphosphoric acid (PPA) or mineral acids, to facilitate dehydration and cyclization. afjbs.comscielo.br

Reaction with Aldehydes: An alternative pathway is the condensation of o-phenylenediamines with aldehydes. mdpi.com This reaction typically proceeds via an oxidative cyclodehydrogenation process. mdpi.com A variety of oxidizing agents, including nitrobenzene, benzoquinone, and even atmospheric air, have been utilized to promote the formation of the benzimidazole ring. scielo.brarabjchem.org

These classical methods, while effective, often suffer from drawbacks such as the need for harsh reaction conditions, long reaction times, and the use of corrosive reagents. scielo.brsid.ir

Table 1: Examples of Classical Condensation Reactions for Benzimidazole Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Yield Range | Reference |

|---|---|---|---|---|

| o-Phenylenediamine | Carboxylic Acids | Polyphosphoric Acid (PPA), High Temperature | Varies | scielo.br |

| o-Phenylenediamine | Aromatic Aldehydes | Oxidative conditions (e.g., nitrobenzene) | Varies | scielo.br |

| o-Phenylenediamine | Carboxylic Acids | Ammonium chloride in Ethanol (B145695), 80-90°C | 72-90% | semanticscholar.org |

| o-Phenylenediamine | Aldehydes | P2O5-SiO2, Solvent/Solvent-free, Room Temp | Good-Excellent | sid.ir |

Beyond direct condensation, other cyclization strategies have been developed. One notable alternative involves a one-pot acylation-cyclization of N-arylamidoximes, which provides a different route to the benzimidazole core and avoids the need for o-phenylenediamine precursors directly. acs.orgnih.gov This method can proceed without precious metals or harsh conditions. nih.gov Another innovative approach is the intramolecular C-H amidation using molecular iodine, which allows for the transition-metal-free cyclization of crude imines formed from o-phenylenediamine derivatives and aldehydes. organic-chemistry.org Furthermore, tandem reactions involving sp3 C-H functionalization have been reported as a novel method for constructing the 2-substituted benzimidazole ring system. arabjchem.org

Condensation Reactions with o-Phenylenediamines

Targeted Synthesis of 2-(4-Bromophenyl)benzimidazole

The specific synthesis of this compound can be achieved either by direct construction of the ring system with the bromophenyl group already in place or by later modification of a benzimidazole precursor.

The most straightforward method for synthesizing this compound is the direct condensation of o-phenylenediamine with a derivative of 4-bromobenzoic acid. Researchers have successfully synthesized the target compound using various reaction partners and conditions.

For instance, one established method involves reacting o-phenylenediamine with 4-bromobenzoic acid in the presence of polyphosphoric acid (PPA), which acts as both a catalyst and a dehydrating agent. eresearchco.com Another common pathway is the condensation of o-phenylenediamine with 4-bromobenzaldehyde (B125591). brieflands.comtandfonline.com This reaction can be promoted by various catalytic systems, including nano-TiCl4.SiO2, which has been shown to be effective under solvent-free conditions. farmaciajournal.com

Table 2: Selected Direct Synthesis Pathways for this compound

| Reactants | Catalyst/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| o-Phenylenediamine, 4-Bromobenzoic acid | Polyphosphoric Acid (PPA) | Heating | Not specified | eresearchco.com |

| o-Phenylenediamine, 4-Bromobenzaldehyde | Sodium Hexafluoroaluminate (Na3AlF6) | Heating | Good | brieflands.com |

| o-Phenylenediamine, 4-Bromobenzaldehyde | nano-TiCl4.SiO2 | Solvent-free, 60°C, 10 min | High | farmaciajournal.com |

Once synthesized, this compound serves as a valuable precursor for creating a variety of new derivatives. The secondary amine (-NH) of the imidazole (B134444) ring is a common site for functionalization.

N-alkylation, N-acylation, and N-sulfonylation are frequently performed reactions. For example, N-alkylated derivatives can be synthesized in high yields by reacting this compound with various alkyl halides. tsijournals.comtsijournals.com Similarly, reacting the precursor with alkyl chloroformates or sulfonyl chlorides leads to N-carboxylate and N-sulfonyl compounds, respectively. tsijournals.comtsijournals.com These reactions are often carried out using polymer-supported bases, which facilitate easy work-up and purification. tsijournals.com Alkylation can also be achieved with different benzyl (B1604629) halide reagents to produce N-benzyl derivatives. eresearchco.comiucr.org

Table 3: Examples of Functionalization Reactions Starting from this compound

| Precursor | Reagent | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| 2-(4-Bromophenyl)-1H-benzimidazole | Alkyl Halides | N-Alkylation | N-Alkyl-2-(4-bromophenyl)benzimidazoles | tsijournals.com, tsijournals.com |

| 2-(4-Bromophenyl)-1H-benzimidazole | Alkyl Chloroformates | N-Acylation | N-Carboxylate-2-(4-bromophenyl)benzimidazoles | tsijournals.com, tsijournals.com |

| 2-(4-Bromophenyl)-1H-benzimidazole | Sulfonyl Chlorides | N-Sulfonylation | N-Sulfonyl-2-(4-bromophenyl)benzimidazoles | tsijournals.com, tsijournals.com |

| 2-(4-Bromophenyl)-1H-benzimidazole | Benzyl Halides | N-Benzylation | N-Benzyl-2-(4-bromophenyl)benzimidazoles | eresearchco.com, iucr.org |

Direct Synthesis Pathways

Sustainable and Green Chemistry Approaches in Benzimidazole Synthesis

In response to the environmental impact of traditional chemical syntheses, green chemistry principles have been increasingly applied to the synthesis of benzimidazoles. ijarsct.co.inchemmethod.comresearchgate.net These approaches aim to reduce waste, eliminate hazardous solvents, lower energy consumption, and utilize recyclable catalysts. ijarsct.co.inchemmethod.com

Key green methodologies include:

Microwave-Assisted Synthesis: The use of microwave irradiation has become a popular technique for accelerating organic reactions. sciforum.net For benzimidazole synthesis, it dramatically reduces reaction times from hours to minutes, often leading to higher yields and cleaner products compared to conventional heating. scielo.brjchemrev.commdpi.comtandfonline.com This method has been successfully used for the synthesis of 2-aryl benzimidazoles from o-phenylenediamines and carboxylic acids or aldehydes. sciforum.netjchemrev.com

Use of Green Catalysts and Media: Ionic liquids have emerged as environmentally benign catalysts and solvents for benzimidazole synthesis. ijarset.comresearchgate.net They can be recycled and reused, making the process more sustainable. researchgate.net Heterogeneous catalysts, such as zeolites, alumina, supported gold nanoparticles, and various metal oxides, are also favored because they can be easily separated from the reaction mixture and recycled. mdpi.comrjptonline.orgrsc.org

Solvent-Free Reactions: Performing reactions without a solvent (neat conditions) or in green solvents like water or polyethylene (B3416737) glycol (PEG) minimizes the use and disposal of hazardous organic solvents. sid.irchemmethod.commdpi.comacs.org Solvent-free synthesis of benzimidazoles can be achieved by grinding the reactants together or through microwave-assisted solid-phase reactions. afjbs.commdpi.com

These green approaches offer significant advantages over classical methods, providing more efficient, cost-effective, and environmentally responsible pathways for the synthesis of this compound and its analogs. ijarsct.co.inchemmethod.com

Table 4: Compound Names Mentioned in the Article

| Systematic Name | Abbreviation |

|---|---|

| This compound | - |

| o-Phenylenediamine | OPD |

| 4-Bromobenzoic acid | - |

| 4-Bromobenzaldehyde | - |

| Polyphosphoric acid | PPA |

| Polyethylene glycol | PEG |

| 1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole | - |

Catalyst-Mediated Synthesis (e.g., Heterogeneous, Nanocatalysts, Photocatalysts)

The use of catalysts is central to the efficient synthesis of 2-arylbenzimidazoles. A variety of catalytic systems, including heterogeneous, nano, and Lewis acid catalysts, have been developed to facilitate the condensation reaction between o-phenylenediamine and 4-bromobenzaldehyde, leading to high yields under milder conditions.

Heterogeneous catalysts are particularly advantageous due to their ease of separation from the reaction mixture and potential for recyclability. For instance, nano-SnCl₄/SiO₂ has been employed as a mild and efficient catalyst for the synthesis of 2-(4'-bromophenyl)-1H-benzimidazole from o-phenylenediamine and the corresponding aldehyde under solvent-free conditions at 90 °C. nih.gov Similarly, sodium hexafluoroaluminate (Na₃AlF₆), a non-toxic and commercially available compound, effectively catalyzes the reaction in ethanol at 50 °C. nih.gov Another approach utilizes zinc-based boron nitride (Zn-BNT), which has demonstrated high efficiency, especially under microwave conditions, and can be reused multiple times with minimal loss of activity. researchgate.net The use of magnetic nanocatalysts, such as SnFe₂O₄ nanoparticles, allows for easy recovery and has been successfully applied in the synthesis of arylbenzimidazoles. doi.org

Nanocatalysts, with their high surface-area-to-volume ratio, offer enhanced catalytic activity. Nano-TiCl₄·SiO₂, for example, has been used to promote the reaction efficiently under solvent-free conditions at 60 °C. farmaciajournal.com These catalytic methods represent a significant step towards greener and more sustainable chemical processes.

Table 1: Catalyst-Mediated Synthesis of this compound

| Catalyst | Reactants | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| nano-SnCl₄/SiO₂ | o-phenylenediamine, 4-bromobenzaldehyde | Solvent-free | 90 °C | 1 h | Not specified for this specific compound | nih.gov |

| Na₃AlF₆ (Cryolite) | o-phenylenediamine, 4-bromobenzaldehyde | Ethanol | 50 °C | 1.5 h | 90% | nih.gov |

| Zn-BNT | o-phenylenediamine, 4-bromobenzaldehyde | Not specified | Microwave | 15 min | 90% | researchgate.net |

| nano-TiCl₄·SiO₂ | o-phenylenediamine, 4-bromobenzaldehyde | Solvent-free | 60 °C | 10 min | Not specified for this specific compound | farmaciajournal.com |

| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | o-phenylenediamine, 4-bromobenzaldehyde | Solvent-free | Room Temp | < 2 min | 93% | acgpubs.org |

Solvent-Free and Microwave-Assisted Protocols

In line with the principles of green chemistry, solvent-free and microwave-assisted synthetic protocols have gained significant traction. mdpi.com These methods often lead to shorter reaction times, higher yields, and simplified work-up procedures.

Solvent-free synthesis, or solid-state reaction, minimizes the use of hazardous organic solvents. The reaction of o-phenylenediamine and 4-bromobenzaldehyde can be carried out by grinding the reactants with a catalyst like potassium ferrocyanide (K₄[Fe(CN)₆]) at room temperature, affording the product in excellent yield in under two minutes. acgpubs.orgresearchgate.net This method is not only environmentally friendly but also remarkably efficient and inexpensive. researchgate.net

Microwave-assisted synthesis utilizes microwave radiation to rapidly heat the reaction mixture, often leading to a dramatic reduction in reaction time compared to conventional heating. tandfonline.comdergipark.org.tr The synthesis of 2-aryl benzimidazoles, including the 4-bromo derivative, has been successfully achieved using this technique. sciforum.netcore.ac.uk For example, using Amberlite IR-120 as a catalyst, the reaction proceeds efficiently under solvent-free microwave irradiation within 3-5 minutes. core.ac.uk Another green approach employs waste curd water as a catalytic solvent under microwave irradiation, yielding the product in high percentages within a short timeframe. tandfonline.com These protocols highlight a move towards more sustainable and efficient chemical manufacturing. tandfonline.com

Table 2: Solvent-Free and Microwave-Assisted Synthesis of 2-Arylbenzimidazoles

| Method | Catalyst/Medium | Reactants | Time | Yield | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted | Amberlite IR-120 (Solvent-Free) | o-phenylenediamine, Araldehyde | 3-5 min | Excellent | core.ac.uk |

| Microwave-Assisted | Waste Curd Water | o-phenylenediamine, Araldehyde | Not Specified | 82-96% | tandfonline.com |

| Solvent-Free Grinding | K₄[Fe(CN)₆] | o-phenylenediamine, 4-bromobenzaldehyde | < 2 min | 93% | acgpubs.org |

| Microwave-Assisted | DDQ (Acetonitrile) | o-phenylenediamine, Araldehyde | 4.1 min | 94% (for 4-chloro analog) | tandfonline.com |

Advanced Synthetic Strategies for N-Substituted this compound Derivatives

Further functionalization of the this compound core, specifically at the N1 position, is crucial for modulating its chemical and biological properties. Various strategies have been developed for the synthesis of N-substituted derivatives.

A common method involves the direct N-alkylation or N-arylation of the pre-formed 2-(4-bromophenyl)-1H-benzimidazole. This is typically achieved by reacting the benzimidazole with an appropriate alkyl or aryl halide in the presence of a base. For example, N-benzyl derivatives can be synthesized by treating the parent benzimidazole with benzyl chloride using sodium hydride in THF. niscpr.res.in Phase-transfer catalysts, such as tetrabutylammonium (B224687) hydrogen sulfate, have also been employed with aqueous potassium hydroxide (B78521) to facilitate the N-alkylation with alkyl bromides. researchgate.net

One-pot synthesis provides a more streamlined approach. The target compound 1-phenyl-2-(4-bromophenyl)benzimidazole can be prepared in high yield via a condensation reaction of N-phenyl-o-phenylenediamine with p-bromobenzaldehyde in the presence of sodium metabisulfite. mdpi.com More complex N-substituted derivatives can be accessed through multi-component reactions. For instance, a three-component reaction of 2-aminobenzimidazole, 4-bromobenzaldehyde, and malononitrile, catalyzed by p-toluenesulfonic acid under solvent-free conditions, yields 2-amino-4-(4-bromophenyl)-1,4-dihydrobenzo core.ac.ukiium.edu.myimidazolo[1,2-a]pyrimidine-3-carbonitrile. academie-sciences.fr These advanced strategies enable the creation of a diverse library of N-substituted benzimidazoles for various applications.

Table 3: Synthesis of N-Substituted this compound Derivatives

| Target Compound | Synthetic Strategy | Key Reagents | Yield | Reference |

|---|---|---|---|---|

| 1-Phenyl-2-(4-bromophenyl)benzimidazole | Condensation | N-Phenyl-o-phenylenediamine, p-bromobenzaldehyde, Na₂S₂O₅ | 89% | mdpi.com |

| 1-Alkyl-2-(4-bromophenoxymethyl)benzimidazoles | N-Alkylation | 2-(4-bromophenoxymethyl)benzimidazole, Electrophilic reagents | Good | researchgate.net |

| 1-Benzyl-2-(4-bromophenyl)benzimidazole | N-Alkylation | 2-(4-bromophenyl)-1H-benzimidazole, Benzyl chloride, NaH | Not specified for this specific compound | niscpr.res.in |

| 2-Amino-4-(4-bromophenyl)-1,4-dihydrobenzo core.ac.ukiium.edu.myimidazolo[1,2-a]pyrimidine-3-carbonitrile | Three-component reaction | 2-Aminobenzimidazole, 4-bromobenzaldehyde, Malononitrile, p-TSA | 92% | academie-sciences.fr |

Advanced Spectroscopic and Crystallographic Characterization of 2 4 Bromophenyl Benzimidazole Derivatives

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and vibrational modes of 2-(4-bromophenyl)benzimidazole. Experimental spectra, often supported by Density Functional Theory (DFT) calculations, allow for precise assignment of the observed vibrational bands. researchgate.net

The FT-IR and FT-Raman spectra of 2-(4-bromophenyl)-1H-benzimidazole have been recorded in the solid phase. The N-H stretching vibration is a key indicator for the imidazole (B134444) ring and is typically observed in the high-frequency region. For 2-(4-bromophenyl)-1H-benzimidazole, this band has been calculated to be around 3502 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations appear at slightly lower wavenumbers. The characteristic vibrations of the benzimidazole (B57391) and bromophenyl rings, including C=C, C-N, and C-H in-plane and out-of-plane bending modes, are found in the fingerprint region of the spectra. The C-Br stretching vibration is observed at lower frequencies, with one study reporting it at 692.8 cm⁻¹. researchgate.net

A detailed interpretation of the vibrational spectra is achieved through normal coordinate analysis, which helps in assigning the specific vibrational modes to the observed bands.

Table 1: Selected Vibrational Frequencies for this compound

| Vibrational Mode | Observed Frequency (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | 3350 (FT-IR) | brieflands.com |

| Aromatic C-H Stretch | 3051 (FT-IR) | brieflands.com |

| C=C Stretch | 1429 (FT-IR) | brieflands.com |

This table presents a selection of characteristic vibrational frequencies. A full spectrum contains numerous additional bands corresponding to various bending and stretching modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of 2-(4-bromophenyl)-1H-benzimidazole, the protons of the aromatic rings typically appear in the downfield region, generally between δ 7.20 and 8.20 ppm. brieflands.com The broad singlet corresponding to the N-H proton of the imidazole ring is observed at a significantly downfield chemical shift, around δ 13.0 ppm, due to its acidic nature and involvement in hydrogen bonding. brieflands.com

The ¹³C NMR spectrum complements the ¹H NMR data by showing distinct signals for each carbon atom in the molecule. The carbon atom attached to the bromine (C-Br) in the phenyl ring is found in the aromatic region. For novel benzimidazole-thiazinone derivatives of this compound, characteristic signals for carbonyl carbons have been observed at 167.1–172.5 ppm and aliphatic carbons in the 41.00–43.00 ppm range. mdpi.com

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC), are employed to establish correlations between directly bonded protons and carbons, further confirming the structural assignments. mdpi.com

Table 2: Representative NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (δ ppm) | Multiplicity / Comment | Reference |

|---|---|---|---|

| ¹H | 13.0 | bs (broad singlet), NH | brieflands.com |

| ¹H | 7.20-8.12 | m (multiplet), Aromatic-H | brieflands.com |

| ¹³C | 167.1–172.5 | Carbonyl carbon in derivatives | mdpi.com |

| ¹³C | 125-130 | Bromine-substituted carbon |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, which corroborates the proposed structure. jetir.org In electron ionization (EI) or electrospray ionization (ESI), the molecule is ionized to produce a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic [M]⁺ and [M+2]⁺ peak pattern, which is a clear indicator of the presence of a single bromine atom in the molecule. For a derivative, the mass spectra displayed [M + H] and [M + S] peaks, matching the calculated values. mdpi.com

X-ray Crystallography for Molecular Geometry and Supramolecular Interactions

Crystallographic studies on derivatives of this compound show that the bond lengths and angles are generally within normal ranges. nih.govresearchgate.net The C-Br bond length in a related derivative, 1-phenyl-2-(4-bromophenyl)benzimidazole, is reported as 1.898(3) Å. mdpi.com

A key structural feature is the relative orientation of the phenyl and benzimidazole ring systems, defined by the dihedral angle. In 1-ethyl-2-(4-bromophenyl)-1H-benzo[d]imidazole, the phenyl ring attached to the C2 position of the imidazole is twisted with respect to the benzimidazole plane, with a dihedral angle of 44.5(2)°. researchgate.net For ethyl 2-(4-bromophenyl)-1-sec-butyl-1H-benzimidazole-5-carboxylate, this twist angle is 40.13(8)°. researchgate.net These significant dihedral angles indicate that the two ring systems are not coplanar. In contrast, within the benzimidazole moiety itself, the fused benzene (B151609) and imidazole rings are nearly planar. nih.govresearchgate.net

Table 3: Selected Crystallographic Data for this compound Derivatives

| Parameter | Value | Compound | Reference |

|---|---|---|---|

| C-Br Bond Length | 1.898(3) Å | 1-Phenyl-2-(4-bromophenyl)benzimidazole | mdpi.com |

| Dihedral Angle (Bromophenyl vs. Benzimidazole) | 44.5(2)° | 2-(4-Bromophenyl)-1-ethyl-1H-benzodiazole | researchgate.net |

The crystal packing of benzimidazole derivatives is stabilized by a network of intermolecular interactions. In structures containing the N-H motif, intermolecular hydrogen bonds of the N-H···N type are significant, often linking molecules into centrosymmetric dimers with stabilization energies ranging from -14 to -18.52 kcal/mol. orientaljphysicalsciences.org

In addition to classical hydrogen bonds, weaker interactions such as C-H···N and C-H···π interactions play a crucial role. nih.govorientaljphysicalsciences.org For instance, in 1,2-bis(4-bromophenyl)-1H-benzimidazole, molecules form dimeric units through C-H···N interactions. researchgate.net C-H···ring interactions have also been observed in the crystal packing of 2-(4-bromophenyl)-1-ethyl-1H-benzo[d]imidazole. researchgate.net

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(4-Bromophenyl)-1H-benzimidazole |

| 1-Phenyl-2-(4-bromophenyl)benzimidazole |

| 1-ethyl-2-(4-bromophenyl)-1H-benzo[d]imidazole |

| Ethyl 2-(4-bromophenyl)-1-sec-butyl-1H-benzimidazole-5-carboxylate |

| 1,2-bis(4-bromophenyl)-1H-benzimidazole |

| 1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole |

| 2-(2-bromophenyl)-1-methyl-1H-benzimidazole |

| 5-benzimidazole carboxylic acid |

| 1-Methyl-6-Nitro-1H-Benzimidazole |

| (E)-4-(2-(((2-bromophenyl)imino)methyl)-1H-benzimidazol-1-yl)-2-methylbutan-2-ol |

| 1-(4-Bromophenyl)-2-phenyl-1H-benzo[d]imidazole |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide |

Computational and Theoretical Investigations of 2 4 Bromophenyl Benzimidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(4-Bromophenyl)benzimidazole, DFT calculations, often employing the B3LYP method with basis sets like 6-31G(d,p) or 6-311G(d,p), have been instrumental in optimizing the molecular geometry and predicting its electronic and vibrational properties. researchgate.netnih.gov

The optimized geometrical parameters obtained through DFT calculations show good agreement with experimental data, validating the computational approach. niscpr.res.in These studies provide precise information on bond lengths and angles. For instance, the calculated N-H bond length is approximately 1.01 Å. researchgate.net

Vibrational analysis using DFT helps in the assignment of experimental FT-IR and FT-Raman spectral bands. nih.gov Key vibrational modes for this compound have been identified. For example, the N-H stretching vibration is calculated to be around 3502 cm⁻¹. researchgate.net Other notable assignments include N-H bending, C-N stretching, and C-Br stretching vibrations. researchgate.net

Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic properties and reactivity of the molecule. The HOMO-LUMO energy gap (ΔE) is a key parameter; a smaller gap suggests higher reactivity and potential for intramolecular charge transfer. researchgate.netniscpr.res.in This analysis helps in predicting the regions of the molecule susceptible to electrophilic and nucleophilic attack. iucr.org

Table 1: Selected Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretching | 3502 |

| N-H Bending | 1559.6 |

| C=C Stretching (rings) | 1463.2 |

| C-N Stretching | 1125.7 |

| C-H Stretching (imidazoline ring) | 1019.7 |

| Ring Puckering | 747.8 |

| C-Br Stretching | 692.8 |

Data sourced from DFT calculations. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. lokmanhekim.edu.tr This method is widely used to understand the interactions between a ligand, such as this compound and its derivatives, and a biological target, typically a protein. lokmanhekim.edu.trsemanticscholar.org

Studies have shown that benzimidazole (B57391) derivatives can bind to various biological targets, including enzymes and receptors involved in different diseases. For instance, derivatives have been docked into the active sites of proteins like β-ketoacyl-acyl carrier protein synthase III (FabH) from bacteria and sterol 14α-demethylase (CYP51) from fungi. lokmanhekim.edu.tr Other studies have explored interactions with targets like beta-tubulin, a protein involved in cell division. semanticscholar.org

The docking results provide information about the binding affinity, typically expressed as a docking score or binding energy, and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. For example, docking studies of benzimidazole derivatives have identified key hydrogen bonding interactions with amino acid residues in the active site of the target protein. researchgate.net These simulations are crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. bohrium.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses are essential tools in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.govijpsr.com

SAR studies on benzimidazole derivatives have revealed that substitutions at various positions on the benzimidazole ring system significantly impact their biological effects. nih.govrsc.org For instance, the nature and position of substituents on both the benzimidazole and the phenyl rings can modulate activities such as anti-inflammatory, anticancer, or antimicrobial effects. nih.govrsc.org The presence of specific functional groups can enhance potency; for example, a nitrile group at the 6-position of the benzimidazole ring has been found to result in excellent inhibition of Janus kinase 3 (JAK3). nih.gov

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijpsr.combiolscigroup.usscirp.org These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict the activity of new, unsynthesized compounds. ijpsr.com For benzimidazole derivatives, QSAR studies have been performed to predict activities like antibacterial and anthelmintic effects. ijpsr.combiolscigroup.us The developed models often show a good correlation between descriptors like topological polar surface area (TPSA), lipophilicity (logP), and electronic parameters, and the observed biological activity. ijpsr.com

Analysis of Chemical Reactivity Descriptors

Chemical reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of the reactivity and stability of a molecule. researchgate.net These descriptors include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). researchgate.nettandfonline.com

These parameters are calculated from the energies of the HOMO and LUMO. researchgate.net

Ionization Potential (IP) and Electron Affinity (EA) are related to the HOMO and LUMO energies, respectively.

Global Hardness (η) is a measure of the molecule's resistance to charge transfer. A higher value indicates greater stability.

Global Softness (S) is the reciprocal of hardness and indicates the molecule's polarizability.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

The analysis of these descriptors for this compound and its derivatives indicates their kinetic stability and helps in predicting their reactivity trends in chemical reactions. researchgate.netresearchgate.net

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Ionization Potential (IP) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Escaping tendency of electrons. |

| Global Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | Capacity to accept electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to accept electrons. |

Conformational Analysis and Potential Energy Surface Scans

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.com For a molecule like this compound, which has a rotational degree of freedom between the phenyl and benzimidazole rings, this analysis is crucial for identifying the most stable conformers.

Potential Energy Surface (PES) scans are computational methods used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as a torsional angle. q-chem.com By systematically rotating the bond connecting the two ring systems and calculating the energy at each step, a PES scan can identify the minimum energy conformations. nih.govresearchgate.net This analysis reveals the rotational barriers between different conformers and helps to understand the molecule's flexibility, which can be important for its interaction with biological targets. researchgate.net For this compound, the scan of the torsional angle between the phenyl and benzimidazole rings helps to determine the most stable, low-energy structure. nih.gov

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and intramolecular charge transfer within a molecule. researchgate.netuni-muenchen.de It provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. uni-muenchen.de

Research on Medicinal Chemistry Applications of 2 4 Bromophenyl Benzimidazole Scaffolds

Exploration of Anticancer Potential and Mechanisms

Derivatives of 2-(4-bromophenyl)benzimidazole have demonstrated notable anticancer activity through various mechanisms. nih.govajgreenchem.com These compounds have been shown to inhibit the proliferation of cancer cells and induce cell death, making them promising candidates for the development of new cancer therapies. ajgreenchem.comnih.gov

A key mechanism of action for many this compound derivatives is the inhibition of specific enzymes crucial for cancer cell survival and proliferation, such as kinases and tubulin. nih.govresearchgate.net

Kinase Inhibition: Several derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2). ajgreenchem.comnih.gov For instance, certain benzimidazole-triazole hybrids have shown significant inhibitory activity against EGFR, with some compounds exhibiting IC50 values comparable to the established drug Gefitinib. nih.gov Similarly, other derivatives have displayed potent inhibition of both EGFR and VEGFR-2. nih.gov The inhibition of these kinases disrupts signaling pathways that are essential for tumor growth and angiogenesis. ajgreenchem.comnih.gov

Tubulin Polymerization Inhibition: The disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Several this compound derivatives have been found to inhibit tubulin polymerization. nih.gov For example, a study on new 3-substituted oxindoles revealed that certain compounds could act as dual inhibitors of EGFR and tubulin polymerization. nih.gov One compound, in particular, demonstrated significant anti-tubulin polymerization activity with an IC50 value of 7.99 µM. nih.gov This inhibition of tubulin polymerization leads to cell cycle arrest and apoptosis. nih.govrsc.org

| Compound Type | Target | Key Findings | Reference |

|---|---|---|---|

| Benzimidazole-triazole hybrids | EGFR, VEGFR-2, Topo II | Compound 5a showed potent EGFR inhibition (IC50 = 0.086 µM) and moderate VEGFR-2 inhibition (IC50 = 0.107 µM). | nih.gov |

| 3-Substituted oxindoles | EGFR, Tubulin | Compound 6f exhibited anti-tubulin polymerization activity with an IC50 value of 7.99 µM. | nih.gov |

| Benzimidazole-chalcone hybrid | Topoisomerase II | Showed potent TOPO II inhibition, exceeding that of the control drug etoposide. | nih.gov |

Inducing apoptosis (programmed cell death) and modulating the cell cycle are critical mechanisms for anticancer agents. tandfonline.commdpi.com Research has shown that this compound derivatives can effectively trigger these processes in cancer cells.

Induction of Apoptosis: Numerous studies have demonstrated the apoptosis-inducing capabilities of these compounds. For example, certain novel benzimidazole (B57391)/1,2,3-triazole hybrids have been shown to induce apoptosis in MCF-7 breast cancer cells. frontiersin.org This is often achieved through the activation of intrinsic apoptotic pathways, which can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. mdpi.com

Cell Cycle Arrest: Derivatives of this compound have been found to cause cell cycle arrest at various phases, thereby halting the proliferation of cancer cells. nih.govtandfonline.com For instance, some compounds have been observed to induce cell cycle arrest at the G2/M phase, while others cause arrest in the S/pre-G1 phases. frontiersin.orgnih.gov This disruption of the normal cell cycle progression ultimately leads to cell death. tandfonline.com

| Compound Type | Cell Line | Effect | Reference |

|---|---|---|---|

| Novel benzimidazole/1,2,3-triazole hybrids | MCF-7 | Induced apoptosis and cell cycle arrest in S/pre-G1 phases. | frontiersin.org |

| Benzimidazole-chalcone hybrid | A549, HeLa, HepG2, MCF-7 | Induced apoptosis and cell cycle arrest at the G2/M phase. | nih.gov |

| Benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives | MDA-MB-231, SKOV3, A549 | Suppressed cell cycle progression and induced apoptosis. | nih.gov |

The development of targeted cancer therapies aims to specifically attack cancer cells while minimizing damage to normal cells. The this compound scaffold serves as a valuable platform for designing such targeted agents. researchgate.net By modifying the core structure, researchers can create derivatives that selectively inhibit molecular targets that are overexpressed or mutated in cancer cells. researchgate.netnih.gov For example, the design of multi-target inhibitors that simultaneously act on EGFR, VEGFR-2, and other kinases represents a promising strategy to overcome drug resistance and improve therapeutic outcomes. nih.govresearchgate.net

Apoptotic Pathways and Cell Cycle Modulation

Investigation of Antimicrobial Activities

In addition to their anticancer properties, this compound derivatives have shown significant potential as antimicrobial agents. researchgate.netnih.gov The emergence of drug-resistant microbial strains has created an urgent need for new antimicrobial drugs, and this class of compounds offers a promising avenue for research and development. derpharmachemica.com

Derivatives of this compound have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. derpharmachemica.comscispace.com

Gram-Positive Bacteria: Studies have shown that certain N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives exhibit potent activity against Gram-positive strains such as Staphylococcus aureus (including methicillin-resistant Staphylococcus aureus or MRSA) and Streptococcus faecalis. acs.orgnih.gov Some of these compounds have shown minimum inhibitory concentrations (MICs) comparable to the standard antibiotic ciprofloxacin. nih.gov

Gram-Negative Bacteria: The same classes of compounds have also been effective against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. derpharmachemica.comscispace.com For example, some benzimidazole-thiazinone derivatives showed selective and substantial inhibition against P. aeruginosa. mdpi.com

| Compound Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | S. aureus, MRSA, S. faecalis | 2-16 μg/mL | nih.gov |

| E. coli | 2-16 μg/mL | nih.gov | |

| Benzimidazole-thiazinone derivatives | P. aeruginosa | 73-88% inhibition | mdpi.com |

The this compound scaffold has also been a source of potent antifungal agents. iau.irzenodo.org These compounds act by interfering with essential fungal processes, such as cell wall synthesis and hyphal growth. iau.irniscpr.res.in

Derivatives of this compound have shown efficacy against a range of fungal pathogens, including Candida albicans, Aspergillus niger, and other Candida species. nih.govmdpi.comniscpr.res.in For instance, certain N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives displayed potent antifungal activity against C. albicans and A. niger with MIC values comparable to the standard drug fluconazole. nih.gov Other studies have also reported moderate to good antifungal activity for various synthesized benzimidazole derivatives against different fungal strains. iau.irzenodo.org

| Compound Type | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | C. albicans | 8-16 μg/mL | nih.gov |

| A. niger | 8-16 μg/mL | nih.gov | |

| 2-bromomethyl-benzimidazole derivatives | C. albicans, C. glabrata, C. krusei | Moderate to good activity | iau.ir |

Antiviral and Antiparasitic Research

Derivatives of the this compound scaffold have been investigated for their potential to combat viral and parasitic infections. Research has shown that modifications to this core structure can lead to compounds with significant activity against various pathogens.

In one study, (2-bromophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanone analogues were synthesized and evaluated for their antiviral properties. tandfonline.comtandfonline.com Among the synthesized compounds, two derivatives, specifically compounds 5 and 6, demonstrated selective activity against vaccinia virus and Coxsackie virus B4. tandfonline.com The antiviral activity was assessed using a cytopathic effect (CPE) reduction assay against a panel of viruses, including Herpes Simplex Virus-1 (KOS), Herpes Simplex Virus-2 (G), and others in various cell cultures. tandfonline.comtandfonline.com

The benzimidazole nucleus is a component of several established antiparasitic drugs. nih.govbrieflands.com Research has explored new derivatives for enhanced efficacy. For instance, piperazine (B1678402) derivatives of 5(6)-substituted-(1H-benzimidazol-2-ylthio)acetic acids have shown notable activity against Trichinella spiralis in vitro. researchgate.net Specifically, compounds 2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-1H-benzimidazole (compound 21) and its 5(6)-methyl substituted analogue (compound 23) exhibited high efficacy. researchgate.net Additionally, studies on benzimidazolium derivatives against Leishmania infantum, the causative agent of visceral leishmaniasis, have revealed their potential as antileishmanial agents. sysrevpharm.org

Structure-Activity Relationships in Antimicrobial Efficacy

The antimicrobial effectiveness of this compound derivatives is significantly influenced by the nature and position of substituents on the benzimidazole and phenyl rings. Structure-activity relationship (SAR) studies have provided valuable insights for designing more potent antimicrobial agents.

The presence of electron-withdrawing groups, such as fluorine (F), chlorine (Cl), bromine (Br), and nitro (NO2), on the aromatic ring has been shown to increase antimicrobial activity against a majority of tested microorganisms. nih.gov This suggests that such substitutions enhance the compound's ability to interfere with microbial processes.

Furthermore, the position of substitution on the benzimidazole ring is crucial. Studies on N,2,6-trisubstituted 1H-benzimidazole derivatives indicate that the N-1, C-2, and C-6 positions are key for biological activity. nih.gov Specifically, substitutions at the N-1 position can positively influence the chemotherapeutic efficacy of the compounds. acs.org For instance, N-alkylation with groups like pentyl and heptyl has been found to be effective. acs.org The lipophilicity of the molecule, often increased by such alkyl chains, plays a vital role in its ability to permeate microbial cell membranes. acs.org

In a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, compounds with a p-methoxy substituent on the 2-phenyl ring demonstrated enhanced antiproliferative activity, highlighting the electronic influence of substituents on the phenyl ring. acs.org

Anti-inflammatory Research

The this compound scaffold has been a focal point in the search for new anti-inflammatory agents. scialert.netamazonaws.com Many derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase-2 (COX-2). amazonaws.comrsc.org

For example, a study on pyrazole (B372694) derivatives of benzimidazole found that a compound with a bromo substitution at the ortho position of the phenyl ring showed excellent anti-inflammatory activity. scialert.net In another study, certain benzimidazole derivatives exhibited potent anti-inflammatory activity comparable to the standard drug diclofenac, but with a lower ulcerogenic effect. researchgate.net The introduction of a bulky bromine atom has been shown to favor better anti-inflammatory activity compared to smaller halogens like fluorine or chlorine. jmpas.com

The mechanism of action for many of these compounds is linked to the inhibition of COX enzymes, which are responsible for the production of prostaglandins (B1171923) that mediate inflammation. rsc.org

Antioxidant Research

Several studies have highlighted the antioxidant potential of this compound derivatives. researchgate.net These compounds are capable of mitigating oxidative stress by scavenging free radicals and inhibiting lipid peroxidation (LPO). turkjps.orgbohrium.com

In one investigation, a derivative bearing a p-bromophenyl substituent at the second position of the benzimidazole ring demonstrated a 57% inhibition of LPO, a significant level of activity when compared to the standard antioxidant butylated hydroxytoluene (BHT), which showed 65% inhibition. turkjps.orgbohrium.com This indicates that the bromo-substituted phenyl group contributes to the compound's antioxidant capacity.

Research into various benzimidazole derivatives has consistently shown that this scaffold can be effectively modified to produce potent antioxidants. turkjps.org The ability of these compounds to donate a hydrogen atom or an electron is a key factor in their free radical scavenging activity.

Other Pharmacological Explorations

The versatility of the this compound scaffold extends to a variety of other pharmacological applications, including antihypertensive, antiulcer, and anthelmintic activities. scialert.netnih.gov

Antihypertensive: Benzimidazole derivatives are integral to some antihypertensive drugs like telmisartan, which act as angiotensin II receptor blockers. ekb.egtandfonline.com Research has focused on synthesizing new derivatives with similar mechanisms of action. ekb.eg

Antiulcer: The benzimidazole core is a key feature of proton pump inhibitors like omeprazole, which are widely used to treat peptic ulcers. rasayanjournal.co.in These drugs work by inhibiting the H+/K+ - ATPase in the stomach. rasayanjournal.co.in

Anthelmintic: Benzimidazole-based drugs, such as albendazole, are commonly used to treat parasitic worm infections. rsc.orgnih.gov The development of new derivatives aims to overcome issues of resistance and improve efficacy. nih.gov

Drug Design Principles Based on the this compound Scaffold

The this compound scaffold is considered a "privileged structure" in drug design due to its ability to interact with a wide range of biological targets. nih.gov Several key principles guide the design of new drugs based on this scaffold.

Substitution is Key: The biological activity of benzimidazole derivatives can be finely tuned by altering the substituents at the N-1, C-2, and C-5(6) positions. researchgate.net The 2-(4-bromophenyl) group itself is a critical component, and its electronic and steric properties can be modulated.

Lipophilicity and Permeability: Increasing the lipophilicity of the molecule, often by adding alkyl chains at the N-1 position, can enhance its ability to cross cell membranes and improve bioavailability. acs.org

Mimicking Natural Substrates: The benzimidazole structure is a bioisostere of natural purines, allowing it to interact with enzymes and receptors that recognize purine-based molecules. frontiersin.org This mimicry is a fundamental principle in the design of benzimidazole-based drugs.

Hybrid Molecules: Combining the this compound scaffold with other pharmacologically active moieties can lead to hybrid molecules with synergistic or dual-action properties. tandfonline.comnih.gov

Target-Specific Modifications: Rational drug design involves modifying the scaffold to optimize interactions with a specific biological target. This includes considering hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov

Applications in Materials Science Research Involving 2 4 Bromophenyl Benzimidazole

Organic Electronics and Optoelectronic Materials

The field of organic electronics leverages the properties of carbon-based molecules and polymers to create electronic and optoelectronic devices. Benzimidazole (B57391) derivatives, including 2-(4-bromophenyl)benzimidazole, are prominent in this area due to their inherent stability and tunable electronic characteristics. innospk.comclockss.org They are frequently used as core components in the synthesis of materials for organic semiconductors and light-emitting diodes. cymitquimica.comchemscene.com

This compound is a key intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). innospk.com Its primary role is as a precursor for more complex molecules that form the functional layers of an OLED device. The benzimidazole core contributes structural stability and enhances luminescence efficiency, while the bromine atom improves the electron-transport capabilities of the final material. innospk.com The compound's high thermal stability, with a melting point of 299°C and a boiling point of 435°C, is critical for it to withstand the high-temperature manufacturing processes involved in OLED fabrication. innospk.com

Derivatives such as 2-(4-bromophenyl)-1-phenyl-1H-benz[d]imidazole are used as reactants to create advanced bipolar host materials. These materials are crucial for high-efficiency phosphorescent OLEDs (PhOLEDs), which are used in modern displays and lighting. acs.orgrsc.org For instance, by reacting this derivative with carbazole-containing boronic acids via Suzuki coupling, researchers have synthesized host materials for both phosphorescent and thermally activated delayed fluorescence (TADF) emitters. acs.org These resultant molecules combine the electron-donating nature of carbazole (B46965) with the electron-withdrawing benzimidazole moiety, leading to improved device performance. acs.org Similarly, 2-(4-bromophenyl)-1-ethyl-1H-benzo[d]imidazole is another important intermediate for creating OLED materials. nih.gov

Physical Properties of 2-(4-Bromophenyl)-1H-benzimidazole innospk.com

| Property | Value |

|---|---|

| Molecular Formula | C13H9BrN2 |

| Molecular Weight | 273.13 g/mol |

| Melting Point | 299°C |

| Boiling Point | 435°C |

| Density | 1.546 g/cm³ |

The structural features of this compound and its derivatives make them suitable for use in organic semiconductors. cymitquimica.comcymitquimica.com These materials are the active components in organic field-effect transistors (OFETs), which are essential for applications like flexible displays and electronic tags. google.com The compound itself is considered a building block for small molecule semiconductors. chemscene.com

Derivatives like 1-(4-bromophenyl)-2-phenylbenzimidazole are classified as phosphorescent organic semiconductors. chemicalbook.com Research has shown that benzimidazole-based molecules can exhibit n-type (electron-transporting) semiconductor behavior in OFETs, with some fluorinated derivatives achieving respectable electron mobilities of approximately 10⁻² cm² V⁻¹ s⁻¹. The development of such materials is crucial for creating complementary logic circuits, which require both p-type and n-type semiconductors. The potential for π-π stacking interactions, due to the aromatic nature of the benzimidazole core, is a key property that facilitates charge transport in the solid state. cymitquimica.com

Efficient charge transport is fundamental to the performance of any semiconductor device. The molecular structure of this compound is conducive to electron transport. The bromine substituent acts as an electron-withdrawing group, which can enhance the electron-transport capabilities of the molecule. innospk.com Furthermore, the imidazole (B134444) ring itself is electron-withdrawing. researchgate.net

Studies on derivatives have quantified these properties. For example, 1-(4-bromophenyl)-2-phenylbenzimidazole has demonstrated efficient electron and ionic transport properties in both cyclic voltammetry experiments and thin-film transistors. chemicalbook.com Theoretical studies using Density Functional Theory (DFT) on related benzimidazole derivatives have shown that the application of an external electric field can significantly decrease the HOMO-LUMO gap, indicating that the molecule can exhibit considerable electrical conductivity under such conditions. researchgate.net The design of new electron-transport materials (ETMs) for OLEDs often involves modifying benzimidazole structures to fine-tune their Lowest Unoccupied Molecular Orbital (LUMO) levels for more efficient electron injection from the cathode. researchgate.net

Reported Energy Levels for Benzimidazole-Based Host Materials researchgate.netmdpi.com

| Material Type | HOMO (eV) | LUMO (eV) | Triplet Energy (Et) (eV) |

|---|---|---|---|

| Carbazole-Benzimidazole Derivatives | -5.41 to -6.15 | -1.78 to -2.82 | 2.37 to 3.06 |

| iTPBI-CN (ETM) | ~ -5.9 | -2.79 | ~ 2.6 |

| TPBI (Commercial ETM) | ~ -5.9 | -2.38 | ~ 2.6 |

Organic Semiconductor Applications

Polymer Chemistry and Synthesis

This compound serves as a valuable monomer and building block in polymer chemistry. clockss.org Its bifunctionality—the reactive bromine atom and the N-H group of the imidazole ring—allows for its incorporation into various polymer architectures.

The compound has been used in polymer-supported reactions for the synthesis of N-substituted derivatives. In these methods, the benzimidazole anion is anchored to a polymer support, such as Amberlyst A-26, which facilitates a clean and efficient reaction with reagents like alkyl halides or sulfonyl chlorides, simplifying the work-up process.

More significantly, derivatives of this compound are used to create novel conjugated polyelectrolytes. scispace.comresearchgate.net In one study, 5-bromo-2-(4-bromophenyl)-1H-benzo[d]imidazole was synthesized and subsequently polymerized to form water- and methanol-soluble conjugated polymers. researchgate.net These polymers, which maintain the electronic and optical properties of the benzimidazole core, have potential applications in areas like fluorescent sensing. researchgate.net

Chemosensing and Fluorescence Applications

The inherent fluorescence of the benzimidazole scaffold makes it an attractive platform for developing chemosensors. These sensors work by changing their fluorescence properties (e.g., intensity or wavelength) upon binding to a specific analyte, such as a metal ion or a small molecule.

Research has demonstrated that conjugated polyelectrolytes synthesized from this compound derivatives can act as fluorescent sensors for metal ions in aqueous solutions. researchgate.net The interaction of the polymer with specific metal ions leads to a quenching of its fluorescence, providing a detectable signal.

Furthermore, studies on the photophysics of related molecules like (2′-hydroxy-5′-bromo)phenylbenzimidazole have explored a phenomenon known as Excited-State Intramolecular Proton-Transfer (ESIPT). rsc.org This process can lead to a large Stokes shift and multi-color fluorescence emissions that are sensitive to the surrounding environment, such as solvent polarity and pH. By manipulating the proton transfer process, these molecules can be developed into highly sensitive fluorescent sensors for detecting ions like H⁺ and OH⁻. rsc.org The fluorescence of benzimidazole derivatives can also be quenched by other molecules, like acetic acid, indicating their potential for broader sensing applications. science.gov

Corrosion Inhibition Studies

Benzimidazole derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. imist.matandfonline.com Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. imist.ma

The adsorption process involves the interaction between the π-electrons of the aromatic rings and the lone pair electrons on the nitrogen atoms with the vacant d-orbitals of the metal atoms. tandfonline.com This forms a stable, chemisorbed layer.

While direct studies on this compound are part of broader theoretical investigations, experimental work on its isomers provides strong evidence of its potential. scribd.comelectrochemsci.org For example, 2-(2-bromophenyl)-1H-benzimidazole was found to be an effective inhibitor for X60 steel in 1 M HCl. scribd.com In another study, 2-(3-bromophenyl)-1-phenyl-1H-benzimidazole showed a very high inhibition efficiency of 97.0% for copper in a sulfuric acid solution. electrochemsci.org Theoretical calculations have ranked the corrosion inhibition activity of this compound (4BPBI) among other derivatives, confirming its potential as an effective inhibitor. cumhuriyet.edu.tr

Reported Corrosion Inhibition Efficiency of Bromophenyl Benzimidazole Isomers

| Inhibitor Compound | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole | Copper | 0.5 M H₂SO₄ | 97.0 | electrochemsci.org |

| 2-(2-Bromophenyl)-1H-benzimidazole | X60 Steel | 1 M HCl | Significant Protection | scribd.com |

Coordination Chemistry of 2 4 Bromophenyl Benzimidazole As a Ligand

Ligand Properties and Coordination Modes with Transition Metal Ions

2-(4-Bromophenyl)benzimidazole and related benzimidazole (B57391) derivatives possess versatile ligand properties, primarily due to the presence of nitrogen donor atoms in the imidazole (B134444) ring. These sites readily coordinate with transition metal ions. umich.edu The nature of the substituent at the 2-position of the benzimidazole ring can influence the electronic properties and coordination behavior of the ligand.

The interaction between this compound and transition metal ions typically involves the coordination of the imine nitrogen atom of the benzimidazole ring to the metal center. This coordination is a key feature in the formation of metal complexes. mdpi.com Spectroscopic techniques such as FT-IR, UV-Visible, and NMR spectroscopy are instrumental in elucidating the nature of these metal-ligand bonds. irejournals.comnih.gov For instance, a shift in the C=N stretching frequency in the FT-IR spectrum of a complex compared to the free ligand can confirm the coordination of the nitrogen atom to the metal ion. mdpi.com

Computational methods, such as Density Functional Theory (DFT), have also been employed to investigate the structural, reactive, and spectroscopic properties of benzimidazole-based ligands and their metal complexes. nih.gov These studies provide insights into the electronic structure and the nature of the metal-ligand bond.

The coordination can lead to the formation of various geometries around the metal center, with octahedral being a common arrangement for many transition metal complexes of benzimidazole derivatives. nih.govacs.org The magnetic properties of the resulting complexes, such as paramagnetism for Cu(II) complexes and diamagnetism for Co(III) complexes, further characterize the metal-ligand interactions. nih.gov

Benzimidazole derivatives, including this compound, can act as chelating agents, forming stable ring structures with metal ions. bohrium.com While simple 2-substituted benzimidazoles often act as monodentate ligands, the introduction of additional donor groups can lead to the formation of bidentate or tridentate ligands, facilitating chelation. ajol.infoumich.edu

The formation of chelates enhances the stability of the resulting metal complexes. bohrium.com These chelates can be simple mononuclear complexes or can assemble into more complex supramolecular structures.

Furthermore, benzimidazole derivatives are known to promote intra- and intermolecular interactions, such as hydrogen bonding and π-π stacking. umich.edu These non-covalent interactions can lead to the formation of molecular aggregates and play a crucial role in the crystal packing of these compounds. researchgate.net In the crystal structure of ethyl 2-(4-bromophenyl)-1-sec-butyl-1H-benzimidazole-5-carboxylate, for example, molecules are linked into chains via weak C—H⋯Br hydrogen bonds. researchgate.net

Investigation of Metal-Ligand Interactions

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes of this compound and its derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. irejournals.comnanobioletters.com Microwave-assisted synthesis has emerged as an efficient and environmentally friendly method for preparing these complexes, often resulting in shorter reaction times and higher yields. nanobioletters.com

A variety of transition metal ions have been used to form complexes with benzimidazole-based ligands, including but not limited to Cu(II), Ni(II), Co(II), Zn(II), Pd(II), and Os(II). mdpi.commdpi.comacs.orgrsc.org

The characterization of these newly synthesized complexes is carried out using a range of analytical and spectroscopic techniques:

Elemental Analysis: To determine the empirical formula and the metal-to-ligand ratio. mdpi.comnanobioletters.com

FT-IR Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups upon complexation. irejournals.comnih.govmdpi.com

UV-Visible Spectroscopy: To study the electronic transitions within the complex and to obtain information about its geometry. irejournals.comnih.gov

NMR Spectroscopy: To elucidate the structure of the ligand and its complexes in solution. nih.govmdpi.com

Mass Spectrometry: To determine the molecular weight of the complexes. nih.gov

Molar Conductivity Measurements: To determine the electrolytic nature of the complexes. mdpi.com

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complexes, which provides information about the oxidation state and geometry of the central metal ion. nih.gov

X-ray Crystallography: To determine the precise three-dimensional structure of the complexes in the solid state. acs.orgresearchgate.net

Below is a table summarizing the characterization data for some representative metal complexes of benzimidazole derivatives.

| Complex | Metal Ion | Ligand | Characterization Techniques | Key Findings | Reference |

| Ni(m-APB)₂ | Ni(II) | m-aminophenylbenzimidazole | FT-IR, Molar Conductivity, ¹H-NMR | C=N, NH(amino), and NH(benzimidazole) vibrations confirm coordination. Electrolytic nature verified. | mdpi.com |

| [Cu(L)₂]·nH₂O | Cu(II) | 2-(α-methylsalicylidenehydrazino) benzimidazole | Elemental Analysis, FT-IR, UV-Vis, Magnetic Susceptibility | Tridentate chelation via azomethine nitrogen, ring nitrogen, and deprotonated phenolic oxygen. | ajol.info |

| [Co(HBMF)₂]Cl | Co(III) | 2-((E)-((1H-benzo[d]-2-yl)methylimino)methyl)-4-fluorophenol | FT-IR, UV-Vis, NMR, Mass, Elemental Analysis, Magnetic Susceptibility | Diamagnetic nature and octahedral geometry. | nih.gov |

| [Os(C^N)(bpy)₂]OTf | Os(II) | Cyclometalated benzimidazole | X-ray Crystallography, NMR | Octahedral geometry with the C^N ligand coordinated in a bidentate fashion. | acs.org |

Interactive Data Table: Click on headers to sort.

Catalytic Applications of this compound Metal Complexes

Metal complexes derived from benzimidazole ligands have demonstrated significant potential as catalysts in various organic transformations. ajol.infosemanticscholar.org The catalytic activity of these complexes is attributed to the ability of the central metal ion to exist in various oxidation states and to coordinate with the reactant molecules, thereby activating them for the reaction.

Schiff base complexes of benzimidazoles, in particular, have been widely studied for their catalytic applications. For example, a copper(II) complex of a benzimidazolyl Schiff base ligand has been used to catalyze the oxidation of 1,10-phenanthroline (B135089) to phendione, an important reaction due to the product's ability to bind to proteins and DNA. Similarly, a nickel(II) complex with a benzimidazole Schiff base ligand has been employed as a homogeneous catalyst for the oxidation of substituted benzyl (B1604629) amines in the presence of tert-butyl hydroperoxide.

The catalytic efficiency of these complexes can be influenced by several factors, including the nature of the metal ion, the structure of the benzimidazole ligand, and the reaction conditions. The presence of substituents on the benzimidazole ring, such as the bromophenyl group in this compound, can modulate the electronic and steric properties of the ligand, thereby affecting the catalytic performance of its metal complexes. acs.org

Biomimetic Studies and Metal Ion Transport

The coordination chemistry of benzimidazole derivatives with metal ions is also relevant to biomimetic studies and understanding metal ion transport processes. nih.gov Benzimidazoles are structurally similar to purine (B94841) bases found in nucleic acids, which makes them interesting candidates for modeling biological systems. mdpi.com

Metal complexes of benzimidazole derivatives have been investigated for their ability to mimic the active sites of metalloenzymes. For instance, bis-benzimidazole diamide (B1670390) iron(III) complexes have been reported to mimic phenoxazinone synthase, an enzyme that catalyzes the oxidation of aminophenols.

In the context of metal ion transport, studies on palladium(II) based metal complexes have suggested a carrier-type mechanism for ion transport across membranes. units.it While specific studies on the role of this compound in metal ion transport are not extensively detailed in the provided context, the general ability of benzimidazole derivatives to form stable complexes with metal ions suggests their potential to act as ionophores. The lipophilicity of the ligand, which can be influenced by substituents like the bromophenyl group, would be a critical factor in facilitating the transport of metal ions across biological membranes.

Future Research Perspectives and Challenges for 2 4 Bromophenyl Benzimidazole

Advancements in Sustainable and Economical Synthesis

The development of environmentally benign and cost-effective synthetic routes for 2-(4-Bromophenyl)benzimidazole and its derivatives is a critical area of future research. Traditional methods often involve harsh reaction conditions, toxic solvents, and expensive catalysts. scirp.orgscirp.org Green chemistry approaches are therefore highly sought after to minimize environmental impact and improve economic viability.

Key areas for advancement include:

Catalyst-Free and Solvent-Free Reactions: Research into solid-phase grinding methods and reactions under solvent-free conditions offers a promising avenue for green synthesis. umich.edu These methods can lead to high yields with simplified work-up procedures. scirp.org One-pot synthesis procedures, where multiple reaction steps are combined without isolating intermediates, further enhance efficiency and reduce waste. rasayanjournal.co.in

Water as a Green Solvent: Utilizing water as a reaction medium is an attractive alternative to hazardous organic solvents. scirp.orgscirp.org It offers advantages such as low cost, non-flammability, and environmental friendliness. scirp.org The development of water-mediated synthesis for 2-arylbenzimidazoles has shown high efficiency and operational simplicity. scirp.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times from hours to minutes or seconds. mdpi.comrjptonline.org This technique is not only time-efficient but also aligns with the principles of green chemistry by reducing energy consumption. rjptonline.org

Novel Catalytic Systems: The exploration of inexpensive and reusable catalysts is crucial for economical synthesis. nih.gov While various catalysts like zirconium chloride, copper chloride, and iodine have been used, the focus is shifting towards more sustainable options such as silica-supported catalysts and metal-free catalytic systems. nih.govrsc.orgtsijournals.com For instance, the use of acetic acid in water has been shown to be an effective and green catalytic system for the synthesis of 2-arylbenzimidazoles. rsc.org

Discovery of Novel Biological Targets and Therapeutic Modalities

The benzimidazole (B57391) core is a well-established pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. rsc.orgrsc.org Future research will focus on identifying novel biological targets for this compound and its analogues, thereby expanding their therapeutic potential.

Promising research directions include:

Anticancer Agents: Benzimidazole derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including the inhibition of enzymes like topoisomerase and dihydrofolate reductase (DHFR). frontiersin.org Some derivatives have exhibited potent cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancer. orientjchem.orgajol.inforsc.org The presence of a 4-bromophenyl group can influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Antimicrobial and Antifungal Activity: The emergence of drug-resistant microbial and fungal strains necessitates the development of new therapeutic agents. rsc.org Derivatives of this compound have shown promising activity against various bacteria and fungi. ajol.infobioline.org.brresearchgate.net For instance, certain N-substituted derivatives have demonstrated potent antibacterial activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA). rsc.org

Antiviral and Antiprotozoal Potential: The structural similarity of benzimidazoles to purines allows them to interact with various biological systems, including those in viruses and protozoa. mdpi.comajol.info Research has indicated the potential of benzimidazole derivatives against viruses like HIV and herpes, as well as against protozoal diseases. scirp.orgrsc.org Further investigation into the specific mechanisms of action is a key area for future studies.

Enzyme Inhibition: The ability of benzimidazole derivatives to inhibit specific enzymes is a cornerstone of their therapeutic effect. For example, they have been investigated as inhibitors of pteridine (B1203161) reductase 1 (PTR1) in Leishmania, a crucial enzyme for parasite survival. mdpi.com Identifying new enzymatic targets will be crucial for developing novel therapeutic strategies.

Development of Next-Generation Functional Materials

Beyond its biological applications, this compound is a valuable building block for the creation of advanced functional materials, particularly in the field of organic electronics. chemscene.com Its unique electronic and photophysical properties make it an attractive candidate for various material science applications.

Future research in this area will likely focus on:

Organic Light-Emitting Diodes (OLEDs): This compound serves as a key intermediate in the synthesis of OLED materials. innospk.com The bromine substituent is known to enhance electron-transport capabilities, while the benzimidazole core contributes to structural stability and luminescence efficiency. innospk.com Further modifications of the this compound structure could lead to the development of OLEDs with improved efficiency, color purity, and operational lifetime, particularly for blue, green, and white light emission. arborpharmchem.com

Corrosion Inhibitors: Benzimidazole derivatives, with their π-electrons and nitrogen atoms, exhibit a strong affinity for metal surfaces, making them effective corrosion inhibitors. researchgate.net Theoretical studies have explored their potential in this regard, and further experimental validation and development of new formulations could lead to practical applications in protecting metals from corrosion. researchgate.net

Energetic Materials: While less explored, some benzimidazole derivatives have been investigated for their potential as energetic materials. mdpi.com The introduction of nitro groups can enhance their explosive properties. mdpi.com Future research could explore the synthesis and characterization of new energetic compounds based on the this compound scaffold, with a focus on achieving a balance between performance and stability. mdpi.com

Integration of Advanced Computational Modeling for Predictive Research

Computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. nih.govbohrium.com For this compound, computational approaches can significantly accelerate the discovery and optimization process in both medicine and materials science.

Key applications of computational modeling include:

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies: In silico studies are crucial for understanding the relationship between the chemical structure of benzimidazole derivatives and their biological activity. nih.govbohrium.com These models can predict how modifications to the this compound structure will affect its therapeutic efficacy, helping to guide the synthesis of more potent and selective compounds. nih.gov

Molecular Docking and Dynamics Simulations: These techniques allow researchers to visualize and analyze the interaction of this compound derivatives with their biological targets at the atomic level. nih.govbohrium.comresearchgate.net This provides valuable insights into the mechanism of action and can aid in the design of molecules with improved binding affinity and specificity. researchgate.net For example, docking studies have been used to investigate the interaction of benzimidazole derivatives with enzymes like topoisomerase-II and dihydrofolate reductase. researchgate.net

Prediction of Physicochemical and Pharmacokinetic Properties: Computational tools can predict important properties such as the octanol-water partition coefficient (LogP), which is crucial for drug development. jocpr.com By predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, researchers can identify promising drug candidates early in the development process. bohrium.com